molecular formula C21H16FNO5 B4042664 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4042664
M. Wt: 381.4 g/mol
InChI Key: PAPIPFQVMCREPT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H16FNO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10125077 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Diethoxyphosphorylmethylfurans in Curtius Reaction

This study presents the selective hydrolysis and conversion of methyl (diethoxyphosphorylmethyl)furoates into furoyl azides, which undergo Curtius rearrangement, highlighting a synthetic pathway that could be relevant for the compound due to the involvement of furan derivatives and the potential for creating structurally related compounds with unique properties (Pevzner, 2011).

Addition/Oxidative Rearrangement of 3-Furfurals and 3-Furyl Imines

This research introduces methods for preparing substituted furans and pyrroles from furfural derivatives, demonstrating the utility of these compounds in chemical synthesis. Given the structural similarity, insights from this study could apply to the synthesis and functionalization of "5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one" and its derivatives (Kelly, Kerrigan, & Walsh, 2008).

Greenish Metal-lustrous Organic Crystals

The study on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, which form crystals with greenish metallic luster, may provide insights into the potential for developing novel materials with unique optical properties. The synthesis and structural analysis of these compounds could inspire research into similar compounds for applications in materials science (Ogura et al., 2006).

Synthesis and Properties of 1-Methyl-2-Phenyl-5-(2-Furyl)- and 1-Methyl-2-Phenyl-5-(2-Thienyl)imidazoles

This research explores the synthesis and electrophilic substitution reactions of imidazole derivatives, which could be relevant for understanding the chemical behavior and potential modifications of "this compound" (Vlasova, Aleksandrov, & El’chaninov, 2010).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO5/c1-12-4-9-16(28-12)19(24)17-18(13-5-7-14(22)8-6-13)23(21(26)20(17)25)11-15-3-2-10-27-15/h2-10,18,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIPFQVMCREPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.